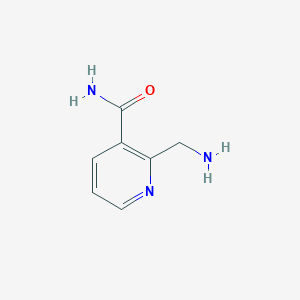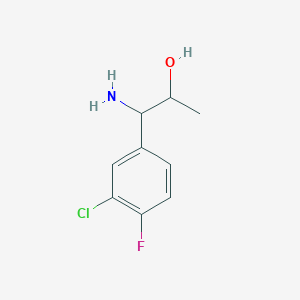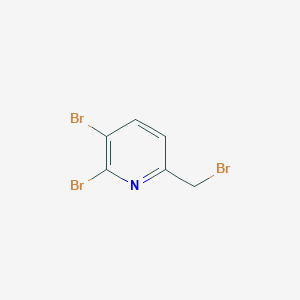
2,3-Dibromo-6-(bromomethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-6-(bromomethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6H4Br3N. This compound is characterized by the presence of three bromine atoms attached to the pyridine ring, making it a valuable intermediate in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-6-(bromomethyl)pyridine typically involves the bromination of 6-methylpyridine. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions often include:
Temperature: 0-25°C
Solvent: Acetic acid or carbon tetrachloride
Reaction Time: Several hours to ensure complete bromination
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are employed to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dibromo-6-(bromomethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the bromine atoms can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures ranging from 0-50°C.
Oxidation: Aqueous or organic solvents at room temperature.
Reduction: Anhydrous conditions with inert atmosphere (e.g., nitrogen or argon).
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Dehalogenated pyridines.
Aplicaciones Científicas De Investigación
2,3-Dibromo-6-(bromomethyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Serves as a precursor for bioactive compounds that can be used in drug discovery and development.
Medicine: Investigated for its potential in developing new therapeutic agents, particularly in oncology and antimicrobial research.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism by which 2,3-Dibromo-6-(bromomethyl)pyridine exerts its effects is largely dependent on its chemical reactivity. The bromine atoms make the compound highly reactive towards nucleophiles, facilitating the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, through covalent bonding or non-covalent interactions, leading to biological activity.
Comparación Con Compuestos Similares
2,6-Dibromopyridine: Lacks the bromomethyl group, making it less reactive in certain nucleophilic substitution reactions.
2,3,5-Tribromopyridine: Contains an additional bromine atom, which can influence its reactivity and applications.
2,3-Dibromo-5-(bromomethyl)pyridine: Similar structure but with different bromine atom positions, affecting its chemical behavior.
Uniqueness: 2,3-Dibromo-6-(bromomethyl)pyridine is unique due to the specific positioning of its bromine atoms, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of chemical reactions and form a wide range of derivatives sets it apart from other halogenated pyridines.
Propiedades
Fórmula molecular |
C6H4Br3N |
|---|---|
Peso molecular |
329.81 g/mol |
Nombre IUPAC |
2,3-dibromo-6-(bromomethyl)pyridine |
InChI |
InChI=1S/C6H4Br3N/c7-3-4-1-2-5(8)6(9)10-4/h1-2H,3H2 |
Clave InChI |
RUKYMNVZSMGYSC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1CBr)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-1'-(Cyclobutylmethyl)-N-hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13034670.png)
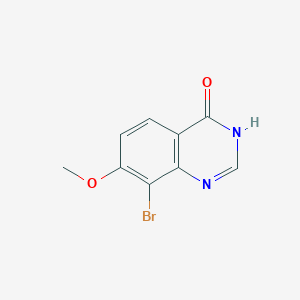

![2-Iodo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13034687.png)
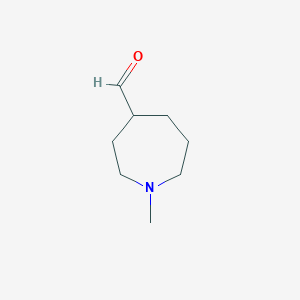
![cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine](/img/structure/B13034705.png)
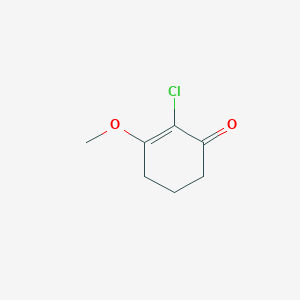
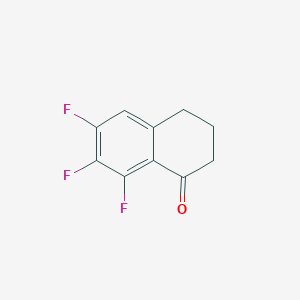
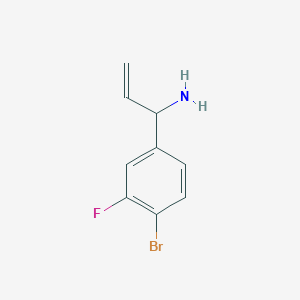
![(3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol](/img/structure/B13034736.png)
